molecular formula C13H10N2S B2546796 2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile CAS No. 338777-53-0

2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile

Cat. No.: B2546796
CAS No.: 338777-53-0
M. Wt: 226.3
InChI Key: PLMNWSRRLPBNNI-OQLLNIDSSA-N
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Description

2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile is a synthetic thiophene derivative intended for research and development applications. Compounds within the thiophene-3-carbonitrile class are of significant interest in medicinal chemistry and materials science due to their versatile heterocyclic structure . The core thiophene scaffold is a five-membered aromatic ring containing a sulfur atom, and its derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . The specific molecular architecture of this compound, featuring a (E)-[(4-methylphenyl)methylidene]amino (Schiff base) functional group, may contribute to its potential as a building block for the synthesis of more complex molecules or as a candidate for investigating structure-activity relationships. Similar compounds have been used as key intermediates in the synthesis of pharmaceutical agents and have been studied for their role in polymorph formation, which is critical in drug development . Researchers can utilize this chemical in exploring new structural prototypes for pharmacological activity or in material science investigations. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(E)-(4-methylphenyl)methylideneamino]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c1-10-2-4-11(5-3-10)9-15-13-12(8-14)6-7-16-13/h2-7,9H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMNWSRRLPBNNI-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/C2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile, a thiophene derivative, has garnered attention in recent years due to its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10N2S\text{C}_{13}\text{H}_{10}\text{N}_2\text{S}

This structure features a thiophene ring with a carbonitrile group and an imine linkage, which are crucial for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various thiophene-based compounds on cancer cell lines. The results indicated that this compound has an IC50_{50} value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin.

CompoundCell LineIC50_{50} (µM)
This compoundMCF-715
DoxorubicinMCF-710

The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 and caspase-9 activity in treated cells .

2. Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives has also been explored. A study tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

3. Neuroprotective Effects

Emerging research indicates that thiophene derivatives may possess neuroprotective properties. A recent study assessed the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results revealed that treatment with this compound significantly reduced cell death and oxidative stress markers such as malondialdehyde (MDA) levels.

ParameterControlTreated
Cell Viability (%)4075
MDA Levels (µM)1.50.5

This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor .

Case Studies

Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer utilized a regimen including thiophene derivatives, resulting in improved patient outcomes and tumor reduction in over 60% of participants.
  • Antimicrobial Resistance : In light of rising antibiotic resistance, a study focused on synthesizing novel thiophene compounds led to the discovery of derivatives that effectively inhibited resistant strains of bacteria, showcasing their potential as alternative therapeutic agents.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives, including those similar to 2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile, against common pathogens.

Case Study: Antimicrobial Evaluation

CompoundMinimum Inhibitory Concentration (MIC)Pathogen Tested
7b0.22 - 0.25 μg/mLStaphylococcus aureus
100.5 μg/mLEscherichia coli
130.75 μg/mLPseudomonas aeruginosa

The compound showed remarkable activity against Staphylococcus aureus, with low MIC values indicating its potential as an effective antimicrobial agent .

Anticancer Properties

Thiophene derivatives have also been investigated for their anticancer effects. The compound was tested on various cancer cell lines, demonstrating selective cytotoxicity.

Case Study: Anticancer Activity

Cell LineIC₅₀ (µM)Selectivity Index (Normal vs Cancer)
MCF-7 (Breast)6.5High
PC-3 (Prostate)5.8Moderate
WI-38 (Normal)185.2Low

The IC₅₀ values indicate that the compound exhibits potent anticancer activity with a favorable selectivity index, suggesting lower toxicity towards normal cells compared to cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammation. Studies indicate that thiophene derivatives can inhibit pro-inflammatory cytokines.

Case Study: Inhibition of Inflammatory Cytokines

CytokineInhibition Percentage (%)
TNF-α75
IL-665
IL-1β70

These results suggest that the compound may be beneficial in treating inflammatory diseases .

Chemical Reactions Analysis

Carbonitrile Reactivity

The carbonitrile group participates in nucleophilic additions and cyclization reactions:

  • Hydrolysis : Treatment with H₂SO₄ (70%) at reflux yields the corresponding carboxylic acid.

  • Cyclocondensation : Reacts with hydrazine derivatives (e.g., hydrazine hydrate) to form tetrazole or thiadiazole rings under microwave irradiation (120°C, 30 min).

Imine Bond Reactivity

The methylidenamino group undergoes:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, 1 atm) converts the imine to a secondary amine.

  • Acid-Catalyzed Hydrolysis : HCl (6M) cleaves the imine bond, regenerating 4-methylbenzaldehyde and the aminothiophene precursor.

Thiophene Ring Modifications

The aromatic thiophene core supports electrophilic substitutions:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 4-position of the thiophene ring.

  • Halogenation : Br₂ in CHCl₃ adds bromine at the 5-position (room temperature, 2 h).

Reaction TypeReagents/ConditionsProduct Structure
NitrationHNO₃ (1.2 equiv), H₂SO₄, 0–5°C4-Nitro-thiophene derivative
BrominationBr₂ (1.0 equiv), CHCl₃, RT5-Bromo-thiophene analog

Mechanistic Insights from DFT Studies

Quantum chemical calculations (r²SCAN-3c level) on analogous dihydrothiophenes reveal:

  • Cyclization Pathways : Michael adducts cyclize via intramolecular SCN substitution (ΔG‡ = 63.4–77.2 kJ/mol) .

  • Stereochemical Control : S,S- and R,S-diastereomers exhibit divergent reaction mechanisms due to transition-state energetics .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (): Core Structure: Tetrahydrobenzo[b]thiophene (saturated ring) vs. simple thiophene. Substituent: 4-Chlorophenyl instead of 4-methylphenyl. The saturated ring reduces aromaticity, affecting conjugation and solubility .
  • 2-[(E)-(4-Methoxyphenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile (): Core Structure: Furan vs. thiophene. Substituent: 4-Methoxyphenyl and phenyl groups. Impact: The furan ring’s lower aromaticity reduces electron delocalization compared to thiophene. The methoxy group improves solubility via hydrogen bonding .

Functional Group Modifications

  • 2-Amino-4-phenylthiophene-3-carbonitrile (): Functional Group: Amino (–NH₂) instead of imine. Impact: The amino group enables hydrogen bonding and protonation at physiological pH, contrasting with the imine’s capacity for metal coordination. This derivative serves as a precursor for further functionalization .
  • 2-Thioureido-thiophene derivatives ():

    • Functional Group : Thiourea (–NH–CS–NH–) instead of imine.
    • Impact : Thiourea derivatives exhibit antifungal and antibacterial activities due to sulfur’s nucleophilic character, whereas imine-containing compounds may prioritize metal chelation .

Physical and Spectroscopic Data

  • IR Spectroscopy :
    • The target compound’s imine group (–C=N–) typically absorbs near 1645 cm⁻¹, while carbonitrile (–CN) appears at ~2204 cm⁻¹, consistent with analogs .

Research Findings and Trends

  • Electronic Effects : Methyl groups (electron-donating) vs. chloro (electron-withdrawing) substituents modulate electron density on the thiophene ring, influencing reactivity and interaction with biological targets .
  • Solubility : Methoxy and hydroxyl groups () enhance aqueous solubility, whereas alkyl/aryl groups increase lipophilicity .

Q & A

Q. Basic Characterization

  • IR spectroscopy : A strong C≡N stretch near 2220 cm⁻¹ and C=N imine stretch at ~1600 cm⁻¹ confirm the structure .
  • ¹H NMR : The imine proton (CH=N) appears as a singlet at δ 8.5–9.0 ppm, while aromatic protons integrate for the 4-methylphenyl group .

Advanced Spectral Challenges
Overlapping signals in crowded regions (e.g., δ 6.5–8.0 ppm) can be resolved using 2D NMR (COSY, HSQC). For Z-isomer detection, NOESY experiments identify spatial proximity between the imine proton and thiophene ring protons .

How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in the solid state?

Basic Interaction Analysis
In crystal structures, the nitrile group (C≡N) often participates in weak C–H⋯N interactions with adjacent aromatic protons, forming chains or layers. The imine nitrogen may act as a hydrogen-bond acceptor .

Advanced Design Strategies
Graph set analysis (e.g., Etter’s rules) predicts motifs like R₂²(8) rings involving thiophene sulfur and imine groups. Computational tools (Mercury, CrystalExplorer) model these interactions to engineer co-crystals with tailored properties .

What computational methods validate the electronic structure and reaction mechanisms of this compound?

Basic Computational Tools
DFT calculations (B3LYP/6-311+G**) optimize geometry and predict frontier molecular orbitals. HOMO-LUMO gaps (~3.5 eV) correlate with UV-Vis absorption maxima near 350 nm .

Advanced Mechanistic Studies
MD simulations track the kinetics of imine formation under varying solvents. QTAIM analysis identifies bond critical points, confirming the stability of the E-isomer over Z .

How are contradictions in synthetic yield data reconciled across different studies?

Case Study
reports >90% yields using ZnCl₂ in DMF, while notes 75–80% yields in THF with NaHCO₃. Contradictions arise from:

  • Catalyst efficiency : ZnCl₂ accelerates imine formation vs. weaker bases.
  • Side reactions : THF may promote hydrolysis of intermediates.

Resolution Strategy
Design a DOE (Design of Experiments) varying solvent, catalyst, and temperature. LC-MS monitoring identifies side products (e.g., hydrolyzed aldehydes) .

What strategies are employed to enhance the compound’s stability under ambient conditions?

Q. Basic Stabilization

  • Storage : Dark, anhydrous environments prevent photodegradation and hydrolysis.
  • Chelation : Adding 1–2 mol% EDTA sequesters trace metals that catalyze decomposition .

Advanced Formulation
Encapsulation in cyclodextrins or mesoporous silica improves thermal stability (TGA data shows decomposition onset >200°C vs. 180°C for free compound) .

How does substituent variation on the aromatic aldehyde impact the compound’s electronic properties?

Q. Substituent Effects Table

Substituentλmax (nm)HOMO-LUMO Gap (eV)
4-CH₃3483.4
4-Cl3653.1
4-OCH₃3722.9

Electron-donating groups (e.g., -OCH₃) redshift absorption due to reduced bandgaps, confirmed by TD-DFT .

What role does this compound play in designing functional materials?

Basic Applications
As a π-conjugated azomethine, it serves as a building block for:

  • OLEDs : Charge-transport layers with tunable emission.
  • Sensors : Fluorophores for metal ion detection .

Advanced Material Design
Copolymerization with EDOT (3,4-ethylenedioxythiophene) enhances conductivity (σ = 10⁻³ S/cm) while maintaining solubility in organic solvents .

How are crystallization solvents selected to control polymorphism?

Basic Solvent Screening
High-polarity solvents (ethanol, DMF) favor needle-like crystals with P2₁/c symmetry, while low-polarity solvents (toluene) produce blocky crystals in P 1̄ .

Advanced Prediction
Hansen solubility parameters guide solvent selection to match the compound’s dispersion (δD = 18.5 MPa¹/²), polar (δP = 5.2 MPa¹/²), and H-bonding (δH = 4.8 MPa¹/²) components .

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